1-AZEPANYL{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}METHANONE
Overview
Description
1-AZEPANYL{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}METHANONE is a chemical compound with the molecular formula C20H21Cl2NO2 . It has an average mass of 378.292 Da and a monoisotopic mass of 377.094940 Da . This compound is known for its unique structure, which includes an azepane ring and a dichlorophenoxy group.
Preparation Methods
The synthesis of 1-AZEPANYL{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}METHANONE involves several stepsThe reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields . Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
1-AZEPANYL{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-AZEPANYL{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-AZEPANYL{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-AZEPANYL{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}METHANONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in similar research applications.
Imidazole derivatives: Known for their therapeutic potential, these compounds share some chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
azepan-1-yl-[3-[(2,5-dichlorophenoxy)methyl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c21-17-8-9-18(22)19(13-17)25-14-15-6-5-7-16(12-15)20(24)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNUZKUJRWBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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